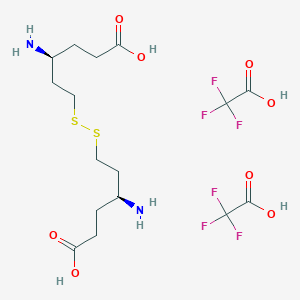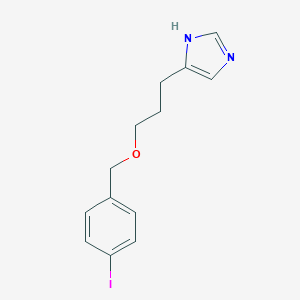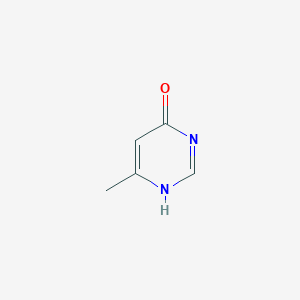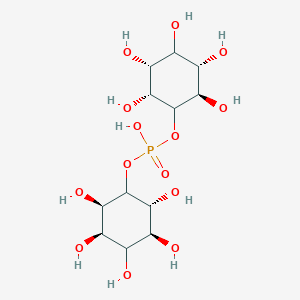
Di-myo-inositol-1,1'-phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-myo-inositol-1,1'-phosphate (DIP) is a naturally occurring inositol phosphate that has been the subject of extensive research in recent years due to its potential applications in various scientific fields. DIP is a member of the inositol phosphate family, which includes several other important molecules such as inositol triphosphate (IP3) and inositol hexakisphosphate (IP6). DIP is synthesized in the body through a complex series of enzymatic reactions, and its role in various biochemical and physiological processes is still being explored.
作用机制
The exact mechanism of action of Di-myo-inositol-1,1'-phosphate is still being explored, but it is thought to act through a variety of pathways in the body. One of the key mechanisms of action is through the regulation of intracellular calcium levels. Di-myo-inositol-1,1'-phosphate has been shown to inhibit the release of calcium from intracellular stores, which can help to protect cells from damage caused by excessive calcium influx.
生化和生理效应
Di-myo-inositol-1,1'-phosphate has a number of biochemical and physiological effects in the body. One of the most important effects is its ability to regulate intracellular calcium levels, which can have a wide range of downstream effects on cellular function. Di-myo-inositol-1,1'-phosphate has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress and other harmful agents. In addition, Di-myo-inositol-1,1'-phosphate has been shown to have anti-inflammatory effects, which may be useful in the treatment of a variety of inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using Di-myo-inositol-1,1'-phosphate in lab experiments is its natural occurrence in the body, which makes it a safe and non-toxic molecule to work with. Di-myo-inositol-1,1'-phosphate is also relatively easy to synthesize in the lab, which makes it a convenient molecule to work with. However, one of the main limitations of working with Di-myo-inositol-1,1'-phosphate is its instability, which can make it difficult to work with in certain experimental conditions.
未来方向
There are many potential future directions for research on Di-myo-inositol-1,1'-phosphate. One area of research that is currently being explored is the use of Di-myo-inositol-1,1'-phosphate as a therapeutic agent in the treatment of neurodegenerative diseases. Other potential areas of research include the use of Di-myo-inositol-1,1'-phosphate in the treatment of inflammatory conditions, as well as its potential role in regulating intracellular calcium levels in other cell types. Overall, the potential applications of Di-myo-inositol-1,1'-phosphate in various scientific fields make it an exciting area of research for the future.
合成方法
Di-myo-inositol-1,1'-phosphate is synthesized in the body through a series of enzymatic reactions that involve the conversion of inositol-1-phosphate (Ins-1P) to Di-myo-inositol-1,1'-phosphate. The first step in this process involves the phosphorylation of Ins-1P to form inositol-1,3-bisphosphate (Ins-1,3-P2) by the enzyme inositol-1-phosphate synthase (IPS). This is followed by the dephosphorylation of Ins-1,3-P2 to form Di-myo-inositol-1,1'-phosphate by the enzyme inositol monophosphatase 2 (IMP2).
科学研究应用
Di-myo-inositol-1,1'-phosphate has been the subject of extensive research in recent years due to its potential applications in various scientific fields. One of the most promising areas of research is in the field of neurodegenerative diseases, where Di-myo-inositol-1,1'-phosphate has been shown to have neuroprotective effects. Studies have shown that Di-myo-inositol-1,1'-phosphate can protect neurons from damage caused by oxidative stress and other harmful agents, and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
143491-08-1 |
|---|---|
产品名称 |
Di-myo-inositol-1,1'-phosphate |
分子式 |
C12H23O14P |
分子量 |
422.28 g/mol |
IUPAC 名称 |
bis[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-1-3(15)7(19)11(8(20)4(1)16)25-27(23,24)26-12-9(21)5(17)2(14)6(18)10(12)22/h1-22H,(H,23,24)/t1?,2?,3-,4+,5-,6+,7-,8-,9-,10-,11?,12?/m1/s1 |
InChI 键 |
FIIUDBCIQWHEHT-RXFXWCQRSA-N |
手性 SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)O)O |
SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)OC2C(C(C(C(C2O)O)O)O)O)O)O)O |
规范 SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)OC2C(C(C(C(C2O)O)O)O)O)O)O)O |
同义词 |
di-myo-inositol-1,1'-phosphate di-myoinositol-1,1'-phosphate Ins-P-Ins |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



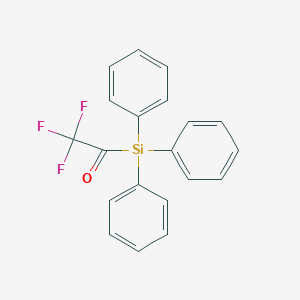
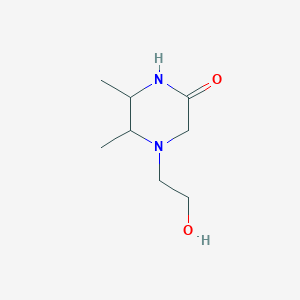

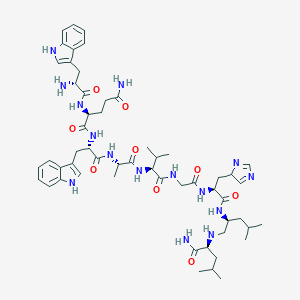
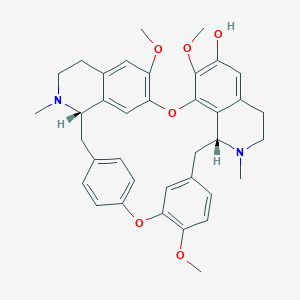
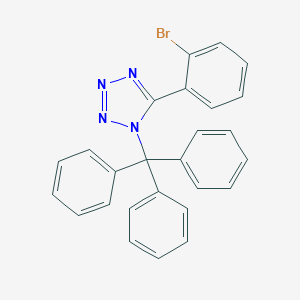
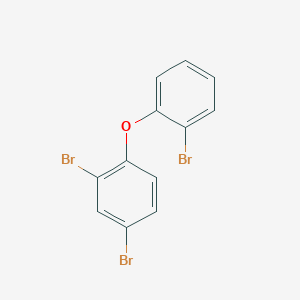
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
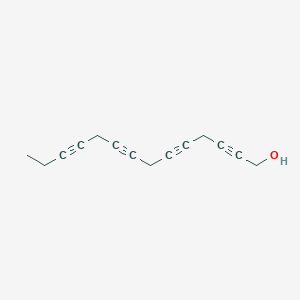
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
